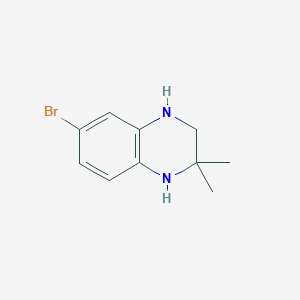
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
描述
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5,12-13H,6H2,1-2H3 |
InChI 键 |
SSRFMEMOOCCGQK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C(N1)C=CC(=C2)Br)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinoxalines
- Oxidized quinoxaline derivatives
- Reduced tetrahydroquinoxalines
科学研究应用
Chemistry: 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of materials with specific properties .
作用机制
The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects .
相似化合物的比较
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2-tetralone
Comparison: Compared to similar compounds, 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of the bromine atom and the dimethyl groups. These functional groups enhance its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows for specific interactions with biological targets, providing potential therapeutic benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


